Methyl 2-bromo-6-nitrobenzoate
Overview
Description
Methyl 2-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:
Nitration: Benzoic acid is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Bromination: The nitrobenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Esterification: Finally, the bromonitrobenzoic acid is esterified with methanol in the presence of a strong acid like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic Substitution: Products like 2-azido-6-nitrobenzoate or 2-thiocyanato-6-nitrobenzoate.
Reduction: 2-bromo-6-aminobenzoate.
Ester Hydrolysis: 2-bromo-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-bromo-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can be used in further synthetic transformations .
Comparison with Similar Compounds
Methyl 2-bromo-6-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Methyl 2-chloro-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
methyl 2-bromo-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNPPDKHCOWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567718 | |
Record name | Methyl 2-bromo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-76-3 | |
Record name | Methyl 2-bromo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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